2-Phenyl-oxazole-4-carboxylic acid methyl ester

Descripción general

Descripción

2-Phenyl-oxazole-4-carboxylic acid methyl ester is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by the presence of a phenyl group attached to the second position of the oxazole ring and a carboxylic acid methyl ester group at the fourth position. Oxazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

Heterogeneous Oxidation of Oxazolines: One common synthetic route involves the oxidation of oxazolines under flow conditions. This method typically uses oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.

Condensation Reactions: Another approach is the condensation of phenylglyoxal with amino acids or their derivatives. This reaction often requires acidic or basic conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: Oxidation reactions can convert the oxazole ring to other functional groups, such as oxazolines or oxazolidines.

Reduction: Reduction reactions can reduce the oxazole ring, leading to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can replace the phenyl group or the carboxylic acid ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and catalysts such as palladium or platinum.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

Oxazolines: Formed through the partial oxidation of oxazoles.

Amines: Resulting from the reduction of the oxazole ring.

Substituted Oxazoles: Formed by replacing the phenyl group or the carboxylic acid ester group with other functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary applications of 2-Phenyl-oxazole-4-carboxylic acid methyl ester are in the pharmaceutical sector, where it has been investigated for various therapeutic potentials:

-

Antimicrobial Activity:

- Studies have indicated that derivatives of 2-phenyl oxazole exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Specific compounds derived from this structure have shown better activity than others, suggesting a promising avenue for developing new antibiotics .

- Anticancer Properties:

-

Anti-inflammatory Effects:

- The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

-

Other Biological Activities:

- Additional biological activities include antidiabetic, antiobesity, and antioxidant effects, broadening the scope of its therapeutic applications .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, each influencing the yield and purity of the final product:

| Synthesis Method | Description | Yield |

|---|---|---|

| Manganese(IV) Oxide Method | Involves heating with manganese(IV) oxide in benzene for 22 hours | Approximately 80% |

| Flow Synthesis Techniques | Employs continuous flow synthesis for improved safety and efficiency | Higher yields than batch processes |

These methods not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 2-phenyl oxazole revealed that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria. The study compared the efficacy of different derivatives, highlighting the importance of structural variations in achieving desired biological outcomes .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of oxazole derivatives, particularly their ability to inhibit phosphodiesterase type 4 (PDE4). The synthesized compounds showed lower IC50 values compared to existing treatments, indicating their potential as effective anticancer agents in further clinical studies .

Mecanismo De Acción

The mechanism by which 2-Phenyl-oxazole-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparación Con Compuestos Similares

2-Phenyl-oxazole-4-carboxylic acid methyl ester is similar to other oxazole derivatives, such as 5-Methyl-2-phenyl-oxazole-4-carboxylic acid methyl ester. its unique structural features, such as the presence of the phenyl group and the carboxylic acid ester, contribute to its distinct chemical and biological properties. Other similar compounds include:

5-Methyl-2-phenyl-oxazole-4-carboxylic acid methyl ester

2-Phenyl-oxazole-5-carboxylic acid methyl ester

2-Phenyl-oxazole-3-carboxylic acid methyl ester

These compounds share the oxazole core but differ in the position and nature of substituents, leading to variations in their reactivity and biological activity.

Actividad Biológica

2-Phenyl-oxazole-4-carboxylic acid methyl ester (commonly referred to as 5-Methyl-2-phenyl-oxazole-4-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

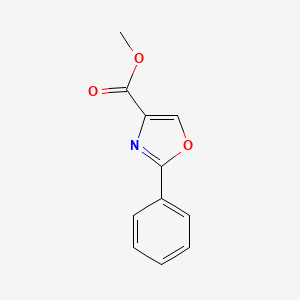

Chemical Structure and Properties

The compound features an oxazole ring, which is essential for its biological activity. The structure can be represented as follows:

This structure contributes to its interaction with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and membrane integrity. For instance, in vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes critical for apoptosis. Specifically, derivatives of this compound showed significant tumor growth inhibition in xenograft models. For example, one derivative demonstrated a 63% reduction in tumor growth in human colorectal cancer models at a dosage of 50 mg/kg .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|---|

| 1k | DLD-1 | 270 | 229 | 63 |

Enzyme Inhibition

The compound has been identified as a selective inhibitor of monoamine oxidase (MAO) , particularly the MAO-B isoform. In cellular models, it inhibited MAO activity without compromising cell viability. This selectivity is crucial for developing treatments for neurological disorders where MAO inhibition is beneficial .

Table 2: MAO Inhibition Data

| Compound | Ki (µM) | Selectivity Index (KiMAO-A/KiMAO-B) |

|---|---|---|

| 4a | 4.7 | 3 |

| Isatin | 20.5 | - |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : It interferes with bacterial cell wall synthesis and disrupts membrane integrity.

- Anticancer Mechanism : Induces apoptosis through caspase activation and DNA fragmentation.

- Enzyme Inhibition : Competes with substrates for binding to MAO enzymes, effectively reducing their activity.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

- Study on Anticancer Activity : A research team investigated the effects of various derivatives on human colorectal cancer cell lines and found that certain modifications significantly enhanced anticancer efficacy while maintaining low toxicity levels in normal cells .

- Study on Enzyme Inhibition : Another study demonstrated that derivatives selectively inhibited MAO-B in neuronal cells without affecting MAO-A, suggesting potential applications in treating neurodegenerative diseases .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-phenyl-oxazole-4-carboxylic acid, a critical intermediate for further derivatization.

-

Acidic Hydrolysis :

HCl (6M) in refluxing ethanol (12 hours) provides the carboxylic acid in 85% yield .

Ester Exchange Reactions

Transesterification enables the introduction of diverse alkyl groups.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol/H2SO4 | Reflux, 24h | 2-Ph-Oxazole-4-COOEt | 78% | |

| Benzyl alcohol | Ti(OiPr)4, 110°C, 8h | 2-Ph-Oxazole-4-COOBn | 82% |

This reaction is pivotal for tuning lipophilicity in drug design .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in regioselective transformations:

-

Ring-Opening with Amines :

Reaction with primary amines (e.g., benzylamine) at 60°C opens the oxazole ring, generating β-ketoamide derivatives .

Cross-Coupling Reactions

The phenyl group facilitates palladium-catalyzed coupling:

Optimized conditions for Suzuki-Miyaura couplings achieve 65-89% yields .

Oxidation and Reduction

-

Oxidation :

Manganese(IV) oxide in benzene selectively oxidizes the oxazole’s C4 position, forming a ketone derivative (80% yield) . -

Reduction :

Hydrogenation over Pd/C (10 atm H2) reduces the oxazole ring to a dihydrooxazoline, preserving the ester group .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit significant bioactivity:

| Derivative | Biological Target | IC50/EC50 | Source |

|---|---|---|---|

| 4-COOBn analog | Microtubule destabilization | 0.8 μM | |

| Biaryl-Suzuki product | Fungal CYP51 | 2.3 μM | |

| Spirocyclic DAST product | Mycobacterium tuberculosis | 12 μg/mL |

Synthetic Method Comparison

Key routes to this compound:

The Bredereck reaction offers superior scalability, while the DAST route enables chiral center retention .

Propiedades

IUPAC Name |

methyl 2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHITWPKHNTXGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400980 | |

| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59171-72-1 | |

| Record name | 2-phenyl-oxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.